molecular formula C14H14ClNO4 B1346183 Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate CAS No. 1016825-43-6

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate

Cat. No. B1346183
M. Wt: 295.72 g/mol
InChI Key: DSGVVCRDDXQCTD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO4 . It has a molecular weight of 295.719 g/mol . The IUPAC name for this compound is ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate .


Molecular Structure Analysis

The InChI Key for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is DSGVVCRDDXQCTD-UHFFFAOYSA-N . The SMILES representation of the molecule is CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)OC)OC)Cl .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a powder . It has a molecular weight of 295.72 g/mol . The recommended storage temperature for this compound is ambient temperatures .

Scientific Research Applications

Synthesis and Catalytic Applications

Microwave-Assisted Synthesis

The synthesis of similar quinoline derivatives, like ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using microwave assistance and aluminum metal as a catalyst, showcasing efficient synthesis methods for quinoline derivatives with high yields (Song Bao-an, 2012).

Facile One-Pot Synthesis

Research has developed a one-pot synthesis method for 3-aminoquinolines, demonstrating the compound's utility as a key intermediate in preparing complex heterocyclic compounds (Yanong Wang et al., 2004).

Chemical Modifications and Reactions

Reaction with Phosphorus Oxychloride

Studies involving the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride have been reported, highlighting the chemical versatility and reactivity of similar quinoline derivatives (I. Ukrainets et al., 2009).

Ultrasound-Irradiated Synthesis

Novel methods using ultrasound irradiation have been developed for synthesizing benzofuran-quinoline derivatives, showcasing the compound's role in facilitating the synthesis of complex heterocyclic structures (W. Gao et al., 2011).

Biological Activities

Antibacterial Properties

Quinoline derivatives synthesized from ethyl-2-chloroquinoline-3-carboxylates have been investigated for their antibacterial activity against various bacteria strains, indicating the potential biomedical applications of these compounds (V. Krishnakumar et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGVVCRDDXQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate

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